molecular formula C10H4BrNO2 B1585140 6-Bromo-3-cyanochromone CAS No. 52817-13-7

6-Bromo-3-cyanochromone

Cat. No. B1585140
CAS RN: 52817-13-7
M. Wt: 250.05 g/mol
InChI Key: MGVVCEKLWMZFLS-UHFFFAOYSA-N
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Description

6-Bromo-3-cyanochromone, also known as 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile, is a chemical compound with the molecular formula C10H4BrNO2 . It has a molecular weight of 250.05 . The compound appears as white crystals .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-cyanochromone consists of a benzopyran ring (a fused benzene and pyran ring) with a bromine atom attached at the 6th position and a cyano group attached at the 3rd position .


Physical And Chemical Properties Analysis

6-Bromo-3-cyanochromone is a white to yellow to green crystalline powder . It has a melting point of 219-228°C and a predicted boiling point of 341.4±42.0°C . The compound has a predicted density of 1.78±0.1 g/cm3 .

Scientific Research Applications

Anticancer Potential

6-Bromo-3-cyanochromone and its derivatives have shown promise in cancer research. A study demonstrated that halogenated dihydropyrano[3,2-b]chromene derivatives, including those with 6-bromo-3-cyanochromone, exhibited cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines. These findings suggest potential for future anticancer drug development (Sabouri, Faghih-Mirzaei, & Abaszadeh, 2022).

Chemical Synthesis and Modification

6-Bromo-3-cyanochromone has been involved in various chemical synthesis processes. For instance, it was used in the synthesis of pyranobenzopyranopyridines and benzodipyran derivatives, highlighting its versatility in chemical transformations (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).

Photolabile Protecting Group

It also serves as a photolabile protecting group for aldehydes and ketones, enabling controlled release of these compounds under specific conditions, which is valuable in chemical synthesis and potentially in drug delivery systems (Lu, Fedoryak, Moister, & Dore, 2003).

Photoreactivity Studies

In the field of photoreactivity, 6-bromo-3-cyanochromone was used to explore the modulation of reactivity in chromones. These studies are crucial for understanding the behavior of these compounds under different conditions, which can inform their use in photochemical applications (Salpage, Donevant, Smith, Bick, & Shimizu, 2016).

Pharmaceutical Research

While not directly involving 6-bromo-3-cyanochromone, related research has indicated the potential of similar compounds in pharmaceutical applications. For example, 6-bromo-3'-nitroflavone, a related synthetic flavonoid, has been studied for its affinity to benzodiazepine receptors, suggesting possible use in anxiolytic therapies (Wolfman et al., 1998).

Synthetic Methodology Optimization

Research has also focused on optimizing synthetic methodologies involving chromone compounds like 6-bromochromone-2-carboxylic acid. Such optimizations are crucial for the efficient production of these compounds, which can accelerate the discovery of new drugs based on the chromone scaffold (Cagide, Oliveira, Reis, & Borges, 2019).

Safety And Hazards

6-Bromo-3-cyanochromone is classified as a dangerous substance. It’s harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing in the dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

6-bromo-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVCEKLWMZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351548
Record name 6-Bromo-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-cyanochromone

CAS RN

52817-13-7
Record name 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52817-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromochromone-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Vivoli, MN Isupov, R Nicholas, A Hill, AE Scott… - Chemistry & Biology, 2015 - cell.com
… Dose-Response Experiments Compounds 3-cyanochromone and 6-bromo-3-cyanochromone were added at serial dilutions to give final concentrations between 1 and 100 mM. The …
Number of citations: 10 www.cell.com
RP Hsung, KP Cole - 2004 - books.google.com
… of this reaction in developing a convergent strategy for constructing the ABC tricyclic frame of arisugacin A [1], the diene 35 was reacted with 2.0 equiv of 6-bromo-3-cyanochromone …
Number of citations: 18 books.google.com
MA Rashid, N Rasool, B Appel, M Adeel, V Karapetyan… - Tetrahedron, 2008 - Elsevier
… Starting with 6-bromo-3-cyanochromone (1g) (170 mg, 0.68 mmol), Me 3 SiOTf (196 mg, 0.16 mL, 0.88 mmol), 2a (243 mg, 0.88 mmol), CH 2 Cl 2 (15 mL), EtOH (20 mL) and …
Number of citations: 23 www.sciencedirect.com
RM Kamble, MMV Ramana - Canadian Journal of Chemistry, 2010 - cdnsciencepub.com
… Only one Diels–Alder reaction of 1,3,3-trimethyl-2-vinyl-1-cyclohexene with 6-bromo-3-cyanochromone 13 having an activating group at C(3) has been reported in the literature. Also, …
Number of citations: 7 cdnsciencepub.com
RM Kamble, MMV Ramana - Monatshefte für Chemie-Chemical Monthly, 2011 - Springer
… Only one Diels-Alder reaction of 1,3,3-trimethyl-2-vinyl-1-cyclohexene with 6-bromo-3-cyanochromone having an activating group at position 3 is reported in the literature [13]. Lewis …
Number of citations: 6 link.springer.com

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